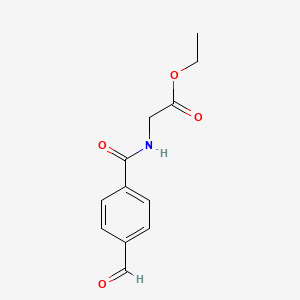
4-((Cyclopropylamino)methyl)-2-fluorophenol
Vue d'ensemble
Description
4-((Cyclopropylamino)methyl)-2-fluorophenol (CAMFP) is an organic compound belonging to the class of aminomethyl phenols. It has a wide range of applications in scientific research due to its unique properties. CAMFP is a colorless, low-melting solid that is soluble in water and ethanol. It has a melting point of around -78°C and a boiling point of around 95°C. It has a molecular weight of 219.19 g/mol and a molecular formula of C9H10FN2O.
Applications De Recherche Scientifique
Fluorogenic Labeling in Chromatography
4-((Cyclopropylamino)methyl)-2-fluorophenol may find applications in fluorogenic labeling for high-performance liquid chromatography (HPLC). A similar compound, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been used as a fluorogenic labeling reagent for HPLC of biologically important thiols. This process allows for selective and rapid reaction with thiols, resulting in fluorescent adducts that are easily separable and detectable (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Chemosensors Development
This compound might be relevant in the development of chemosensors. Similar compounds like 4-methyl-2,6-diformylphenol have been used to create chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. These chemosensors are noted for their high selectivity and sensitivity (Roy, 2021).
Analyzing Phenol Transformations
Research involving isomeric fluorophenols, similar to this compound, has been conducted to understand the transformation of phenol to benzoate by an anaerobic consortium. These studies utilized fluorinated analogues to elucidate the mechanism of transformation, indicating potential research applications in environmental and biochemical studies (Genthner, Townsend, & Chapman, 1989).
Fluorescence-Based Sensing Applications
Compounds like 4-fluoro-2-((2-methyl-2-(pyridin-2-yl)hydrazono)methyl)phenol have been employed in fluorescence-based sensing. These hydrazones exhibit a "turn on" response towards specific metal ions, indicating potential applications in detecting and monitoring metal ions in various environments (Rahman et al., 2017).
Synthesis of Radiopharmaceuticals
This compound may be useful in synthesizing complex radiopharmaceuticals. A related compound, 4-[18F]Fluorophenol, has been synthesized for creating radiopharmaceuticals with a fluorophenoxy moiety. This indicates potential applications in medical imaging and therapy (Ross, Ermert, & Coenen, 2011).
Propriétés
IUPAC Name |
4-[(cyclopropylamino)methyl]-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-5-7(1-4-10(9)13)6-12-8-2-3-8/h1,4-5,8,12-13H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXDRNZUUNWZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea](/img/structure/B1407134.png)
![4-[2-(Pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1407135.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)
![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)
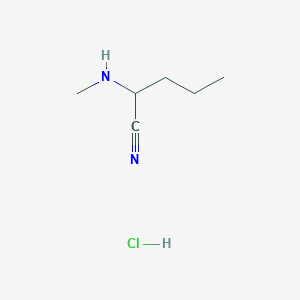

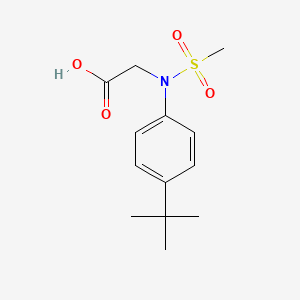
![4-{[(2-Fluorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1407145.png)
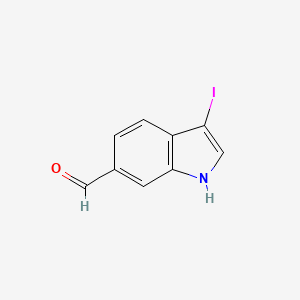
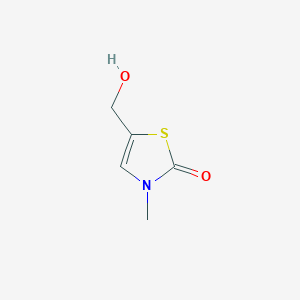
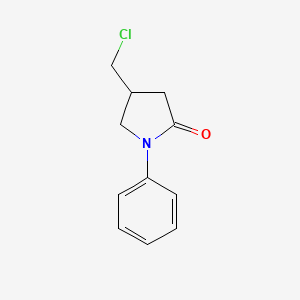
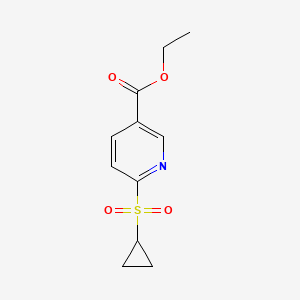
![tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate](/img/structure/B1407156.png)
